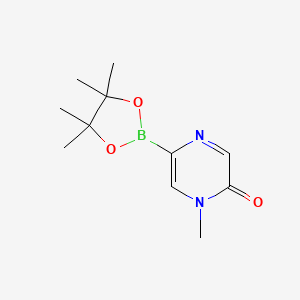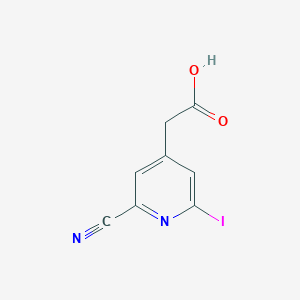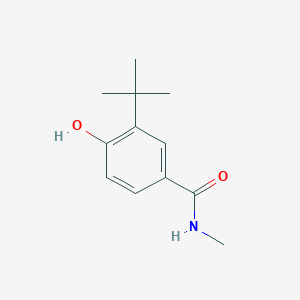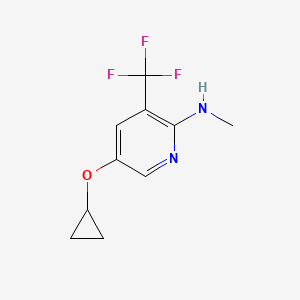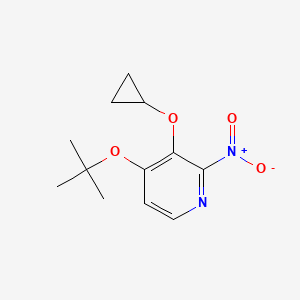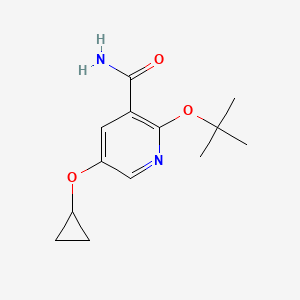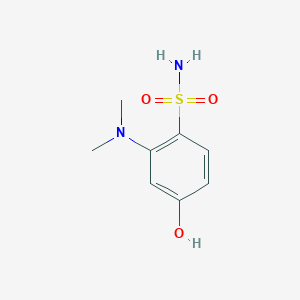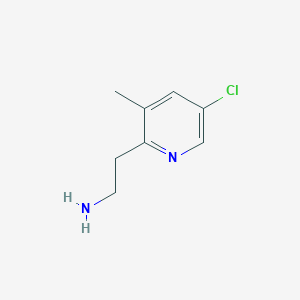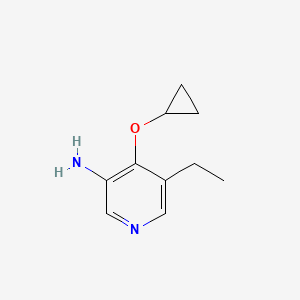
4-Cyclopropoxy-5-ethylpyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropoxy-5-ethylpyridin-3-amine is a heterocyclic compound with the molecular formula C10H14N2O It is a derivative of pyridine, featuring a cyclopropoxy group at the fourth position and an ethyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-5-ethylpyridin-3-amine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.
Introduction of the Cyclopropoxy Group: The cyclopropoxy group can be introduced via nucleophilic substitution reactions. For example, a cyclopropyl halide can react with a pyridine derivative in the presence of a base to form the cyclopropoxy group.
Ethylation: The ethyl group can be introduced through alkylation reactions, such as the reaction of the pyridine derivative with an ethyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-5-ethylpyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropoxy or ethyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of a base.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
4-Cyclopropoxy-5-ethylpyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Industrial Chemistry: The compound can be used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-5-ethylpyridin-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but common targets include neurotransmitter receptors, ion channels, and enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
4-Ethylpyridin-3-amine: Lacks the cyclopropoxy group, making it less sterically hindered and potentially less selective in binding interactions.
4-Cyclopropoxy-6-ethylpyridin-3-amine: Similar structure but with the ethyl group at a different position, which can affect its reactivity and binding properties.
Uniqueness
4-Cyclopropoxy-5-ethylpyridin-3-amine is unique due to the specific positioning of the cyclopropoxy and ethyl groups, which can confer distinct steric and electronic properties. These properties can influence its reactivity, binding affinity, and selectivity in various applications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H14N2O |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
4-cyclopropyloxy-5-ethylpyridin-3-amine |
InChI |
InChI=1S/C10H14N2O/c1-2-7-5-12-6-9(11)10(7)13-8-3-4-8/h5-6,8H,2-4,11H2,1H3 |
InChI Key |
LJCFSFPLVCUIKG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=CC(=C1OC2CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


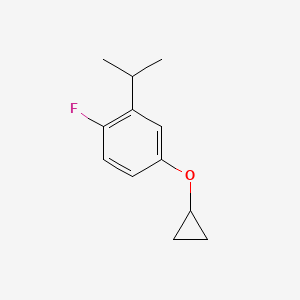

![1-[2-(2-Aminoethyl)-6-hydroxypyridin-4-YL]ethanone](/img/structure/B14837965.png)
